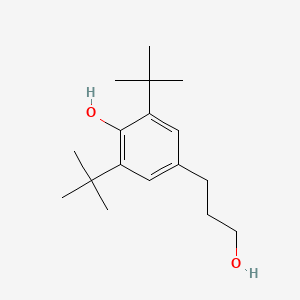
gamma-Propanol
Cat. No. B1214555
Key on ui cas rn:
36294-23-2
M. Wt: 264.4 g/mol
InChI Key: KPYNPYLYIYBHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04260832
Procedure details


Substitution of 38 grams (0.5 moles) of 1,3-propanediol for the 1,6-hexanediol of Example 3 and heating the mixture for 5 hours yielded after workup 9.4 grams (35.5% yield) of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol. The product is a pale yellow oil of a boiling point 135°-140° C. at 0.15 mm. of mercury which crystallized on standing to give a solid with a melting point of 67.5 to 69° C.

Name
1,6-hexanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Yield
35.5%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][OH:4].[C:6]([C:10]1[CH:11]=[C:12](CCCCCCO)[CH:13]=[C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:15]=1[OH:16])([CH3:9])([CH3:8])[CH3:7]>>[C:6]([C:10]1[CH:11]=[C:12]([CH2:1][CH2:2][CH2:3][OH:4])[CH:13]=[C:14]([C:17]([CH3:20])([CH3:18])[CH3:19])[C:15]=1[OH:16])([CH3:7])([CH3:9])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
|
Name
|
1,6-hexanediol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCCCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: PERCENTYIELD | 35.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
